Castasterone

Molecular Dynamics Plant Receptor Kinase Binding Affinity

Castasterone is the endogenous active brassinosteroid in rice, tomato, and Brachypodium, making it essential for physiologically relevant research. Its unique 6-oxo B-ring and distinct BRI1 binding mechanism make it the correct probe for receptor structure-function studies. It is the required substrate for BR phosphorylation homeostasis assays. With a reproducible pED50 of 12.3 in IAA-synergized bioassays, castasterone serves as an ideal positive control for normalizing activity across experiments.

Molecular Formula C28H48O5
Molecular Weight 464.7 g/mol
CAS No. 80736-41-0
Cat. No. B119632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCastasterone
CAS80736-41-0
Synonyms24-epicastasterone
castasterone
castasterone, (2alpha,3alpha,5alpha,22R,23R)-isomer
castasterone, (2alpha,3alpha,5alpha,22S,23S)-isome
Molecular FormulaC28H48O5
Molecular Weight464.7 g/mol
Structural Identifiers
SMILESCC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O
InChIInChI=1S/C28H48O5/c1-14(2)15(3)25(32)26(33)16(4)18-7-8-19-17-11-22(29)21-12-23(30)24(31)13-28(21,6)20(17)9-10-27(18,19)5/h14-21,23-26,30-33H,7-13H2,1-6H3/t15-,16+,17+,18-,19+,20+,21-,23+,24-,25-,26-,27-,28-/m1/s1
InChIKeyVYUIKSFYFRVQLF-QONPFPPSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Castasterone (CAS 80736-41-0): A Core Brassinosteroid for Plant Physiology and Agrochemical Research


Castasterone (CS) is a naturally occurring, biologically active brassinosteroid (BR), a class of plant steroid hormones essential for growth and development. As a C28 steroidal lactone, it acts as the immediate biosynthetic precursor to brassinolide (BL), the most active known BR [1]. Its six-membered cyclohexanone B-ring distinguishes it from the seven-membered ε-caprolactone B-ring of BL [2]. While less potent than BL in many standard bioassays, CS is often the predominant active BR in numerous plant species, including rice and tomato, and is a critical benchmark for agrochemical research and plant science [1].

Why Brassinosteroid Analogs Cannot Simply Substitute for Castasterone in Research


Despite belonging to the same hormone class, brassinosteroids exhibit distinct structure-activity relationships that preclude simple substitution. Castasterone's unique combination of a 6-oxo B-ring, specific hydroxylation patterns, and side-chain conformation dictates its unique binding dynamics to the BRI1 receptor complex, which differs significantly from its biosynthetic precursor (6-deoxocastasterone), its oxidized product (brassinolide), and epimeric forms (e.g., 3-epicastasterone). A mere 'potency' comparison is insufficient, as CS-specific effects are mediated by distinct metabolic fates, including species-specific conversion to BL and a dedicated phosphorylation pathway for homeostasis, which are not universally shared by other BRs [1][2].

Castasterone: Quantified Differentiation and Procurement-Relevant Evidence


Receptor Binding Affinity: Castasterone vs. Brassinolide at BRI1

Molecular dynamics simulations comparing the binding mechanisms of brassinolide (BLD) and castasterone (CAT) to the plant receptor BRI1 reveal a quantifiable difference in binding affinity. The study attributes CAT's lower affinity to its inability to form a key hydrogen bond with a tyrosine residue in the receptor's island domain, which BLD can form [1]. Additionally, a conserved nonproductive binding state was found to be more stable for CAT, further contributing to its reduced efficacy [1].

Molecular Dynamics Plant Receptor Kinase Binding Affinity BRI1 Phytohormone Signaling

Comparative Bioactivity in Standardized Rice Lamina Inclination Assay

The rice lamina inclination assay (RLIA) provides a quantitative measure of brassinosteroid activity. In a standardized assay using the synergist indole-3-acetic acid (IAA), the pED50 (negative logarithm of the 50% effective dose) values were determined for brassinolide and castasterone [1]. Another study without IAA reported EC50 values and reciprocal logarithms as activity indices [2].

Bioassay Rice Lamina Inclination ED50 Brassinosteroid Activity Plant Growth Regulation

Activity Ranking in Biosynthetic Pathway: Castasterone's Position

An analysis of biosynthetically-related congeners of brassinolide using the rice lamina inclination test established a clear activity hierarchy. The study quantified the relative activities of key intermediates, providing a comparative framework for the entire pathway [1][2].

Biosynthesis Structure-Activity Relationship Congener Analysis Rice Lamina Inclination Brassinosteroid Intermediates

Impact of Structural Modifications: 26-Norcastasterone vs. Castasterone in Pea Mutant Assay

Synthesis and biological evaluation of 26-norbrassinosteroids revealed that removal of the C-26 carbon atom has a compound-specific effect on biological activity. In the rice lamina inclination test, the nor-compounds were less active [1]. However, in a growth promotion assay using the BR-deficient dwarf mutant lkb of garden pea, 26-norcastasterone exhibited significantly greater efficacy than the parent compound [1].

Structure-Activity Relationship Brassinosteroid Analog Plant Dwarf Mutant Growth Promotion Pisum sativum

Species-Specific Functional Divergence: Brachypodium as a Model

The monocot model plant Brachypodium distachyon provides a unique system where castasterone is the end-product of the BR biosynthesis pathway, as it lacks a functional BL synthase to convert CS to brassinolide [1]. The introduction of the Arabidopsis CYP85A2 gene (encoding BL synthase) into Brachypodium led to the conversion of CS to BL and resulted in improved grain yield and quality [1].

Brassinosteroid Biosynthesis Brachypodium distachyon CYP85A2 BL Synthase Grain Yield

Castasterone: Defined Research Applications Rooted in Quantitative Evidence


Standardization of Brassinosteroid Bioassays

Given its well-defined, intermediate potency relative to brassinolide and its biosynthetic precursors, castasterone serves as an ideal internal standard and positive control in rice lamina inclination assays and other BR-specific bioassays. Its pED50 of 12.3 under IAA synergism [1] provides a reproducible benchmark for normalizing activity across experiments and comparing novel compounds.

Probing Species-Specific BR Signaling in Monocot Models

Castasterone is the required compound for investigating BR function in the cereal model Brachypodium distachyon, where it acts as the primary active end-hormone due to the absence of a functional BL synthase [2]. Using brassinolide in this system would be a poor substitute, as it does not reflect the endogenous signaling molecule.

Investigating BR Receptor-Ligand Dynamics

For molecular dynamics and structure-function studies of the BRI1 receptor complex, castasterone is an essential comparative ligand. Its distinct binding mechanism, characterized by the inability to form a key hydrogen bond with the receptor's island domain compared to brassinolide, makes it a unique probe for dissecting the molecular determinants of BR perception [3].

Research into Brassinosteroid Metabolism and Homeostasis

Castasterone is the substrate for a specific phosphorylation pathway in Arabidopsis and tomato that generates a biologically inactive storage form [4]. This conjugation process is critical for BR homeostasis. Castasterone is, therefore, the required starting material for in vitro enzyme assays studying this novel regulatory mechanism, which is not applicable to other BRs like brassinolide.

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